An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-4-(trifluoromethoxy)benzene
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-(trifluoromethoxy)benzene is a versatile synthetic intermediate of significant interest in the fields of pharmaceutical and agrochemical research, as well as materials science. Its unique molecular architecture, featuring a benzene ring substituted with a reactive iodine atom and a lipophilic trifluoromethoxy group, imparts a valuable combination of properties. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for other functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of the iodo group provides a convenient handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 1-iodo-4-(trifluoromethoxy)benzene, offering field-proven insights for its effective utilization in research and development.
Molecular Structure and Properties
The foundational characteristics of 1-iodo-4-(trifluoromethoxy)benzene are summarized below, providing a critical baseline for its application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃IO | [1][2] |
| Molecular Weight | 288.01 g/mol | [1][2] |
| CAS Number | 103962-05-6 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 177-179 °C (lit.) | [1] |
| Density | 1.84 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.504 (lit.) | [1] |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as dichloromethane and chloroform. | [4] |
| Physical State at Room Temperature | Liquid | [3][4] |
Structural Diagram:
Caption: Chemical structure of 1-Iodo-4-(trifluoromethoxy)benzene.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of 1-iodo-4-(trifluoromethoxy)benzene. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is relatively simple, exhibiting two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
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δ ~7.65-7.50 ppm (d, 2H): These signals correspond to the two aromatic protons ortho to the iodine atom. The electron-withdrawing nature of iodine deshields these protons, shifting them downfield.
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δ ~7.00-6.85 ppm (d, 2H): These signals are attributed to the two aromatic protons ortho to the trifluoromethoxy group. The oxygen atom's lone pairs exert a shielding effect, shifting these protons upfield relative to those near the iodine.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the trifluoromethoxy group.
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δ ~150-148 ppm (s): Carbon attached to the trifluoromethoxy group (C-O).
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δ ~138-137 ppm (d): Two equivalent aromatic carbons ortho to the iodine atom.
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δ ~122-120 ppm (d): Two equivalent aromatic carbons ortho to the trifluoromethoxy group.
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δ ~120.4 ppm (q, ¹JCF ≈ 257 Hz): Carbon of the trifluoromethoxy group, showing a characteristic quartet due to coupling with the three fluorine atoms.
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δ ~93-92 ppm (s): Carbon attached to the iodine atom (C-I). The heavy atom effect of iodine causes a significant upfield shift for this carbon.
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Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:
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~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
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~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1280-1240 cm⁻¹ (strong): Asymmetric C-F stretching of the -OCF₃ group. This is often a very intense and characteristic band.
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~1200-1150 cm⁻¹ (strong): Symmetric C-F stretching of the -OCF₃ group.
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~1070-1020 cm⁻¹: C-O stretching of the aryl ether.
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~830-800 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.
Synthesis Protocol: Diazotization-Iodination of 4-(Trifluoromethoxy)aniline
A common and reliable method for the preparation of 1-iodo-4-(trifluoromethoxy)benzene is the diazotization of 4-(trifluoromethoxy)aniline followed by a Sandmeyer-type iodination reaction. This procedure is widely applicable for the introduction of an iodine atom onto an aromatic ring.
Reaction Scheme:
Caption: Synthesis of 1-Iodo-4-(trifluoromethoxy)benzene.
Step-by-Step Methodology:
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Diazotization:
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To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise.
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Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate. The acidic medium is necessary for the formation of nitrous acid in situ, which is the diazotizing agent.
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Iodination:
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The cold diazonium salt solution is then added portion-wise to a stirred solution of potassium iodide (1.2 eq) in water.
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Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the C-I bond. The evolution of nitrogen gas drives the reaction to completion.
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Workup and Purification:
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The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen ceases.
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The mixture is then extracted with an organic solvent such as diethyl ether or dichloromethane.
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The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation to yield pure 1-iodo-4-(trifluoromethoxy)benzene.
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Self-Validation: The purity of the final product should be confirmed by NMR and GC-MS analysis, comparing the obtained spectra with the reference data.
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Reactivity and Applications in Drug Development
The synthetic utility of 1-iodo-4-(trifluoromethoxy)benzene primarily stems from its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. 1-Iodo-4-(trifluoromethoxy)benzene is an excellent substrate for this reaction, allowing for the introduction of the trifluoromethoxyphenyl moiety into a wide range of molecules.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 1-Iodo-4-(trifluoromethoxy)benzene.
Representative Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)biphenyl
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Reaction Setup:
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-(trifluoromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0 eq).
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Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The base is required to activate the boronic acid for transmetalation to the palladium center.
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Reaction Execution:
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A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.
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The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
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Causality: Heating is generally required to overcome the activation energy for the various steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
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Workup and Purification:
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After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
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Self-Validation: The structure and purity of the final compound should be confirmed by NMR, and mass spectrometry.
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Safety and Handling
1-Iodo-4-(trifluoromethoxy)benzene is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Iodo-4-(trifluoromethoxy)benzene is a valuable and versatile building block in modern organic synthesis. Its physical properties make it amenable to a variety of reaction conditions, while its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
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Al-chemist-chem.com. (n.d.). 1-Iodo-4-(Trifluoromethoxy)Benzene | CAS 57849-88-2. Retrieved from [Link]
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PubChem. (n.d.). 1-Iodo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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Stenutz. (n.d.). 1-iodo-4-(trifluoromethoxy)benzene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
